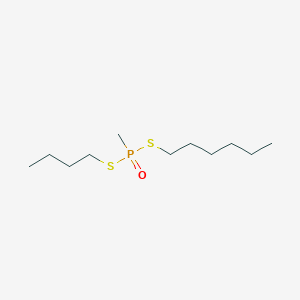
S-Butyl S-hexyl methylphosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butyl S-hexyl methylphosphonodithioate: is an organophosphorus compound characterized by the presence of sulfur and phosphorus atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl S-hexyl methylphosphonodithioate typically involves the reaction of appropriate alkyl halides with phosphonodithioate precursors. One common method includes the reaction of butyl and hexyl halides with methylphosphonodithioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Butyl S-hexyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or phosphines.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphonodithioates.
Scientific Research Applications
Chemistry: S-Butyl S-hexyl methylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds. It serves as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol groups in proteins makes it a valuable tool for probing enzyme mechanisms and studying protein function.
Industry: In industrial applications, this compound is used as an additive in lubricants and as a corrosion inhibitor. Its unique chemical properties make it suitable for enhancing the performance and longevity of industrial products.
Mechanism of Action
The mechanism of action of S-Butyl S-hexyl methylphosphonodithioate involves its interaction with molecular targets, primarily through the formation of covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor.
Comparison with Similar Compounds
- S-Butyl S-ethyl methylphosphonodithioate
- S-Hexyl S-ethyl methylphosphonodithioate
- S-Butyl S-propyl methylphosphonodithioate
Comparison: S-Butyl S-hexyl methylphosphonodithioate is unique due to its specific combination of butyl and hexyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not perform as effectively.
Properties
CAS No. |
67318-58-5 |
|---|---|
Molecular Formula |
C11H25OPS2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-[butylsulfanyl(methyl)phosphoryl]sulfanylhexane |
InChI |
InChI=1S/C11H25OPS2/c1-4-6-8-9-11-15-13(3,12)14-10-7-5-2/h4-11H2,1-3H3 |
InChI Key |
JMSPATRJDDMVLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSP(=O)(C)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


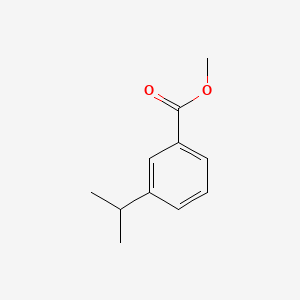

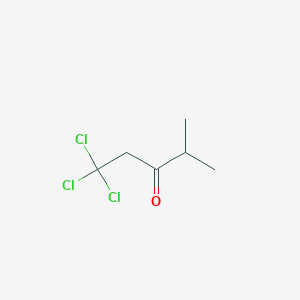
silane](/img/structure/B14484229.png)
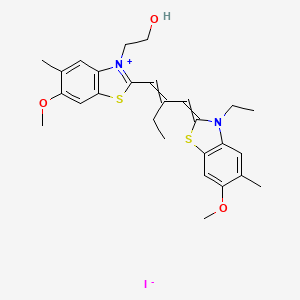
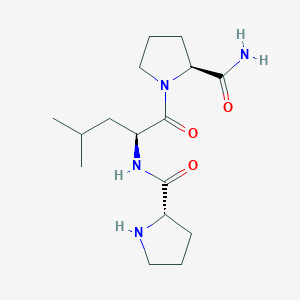

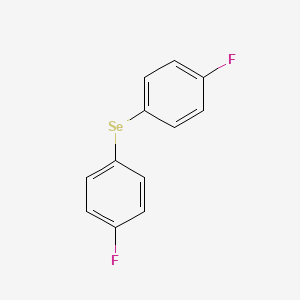
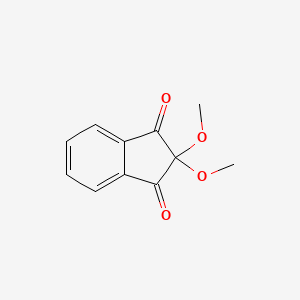
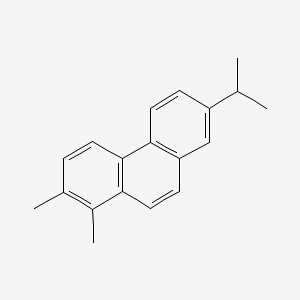
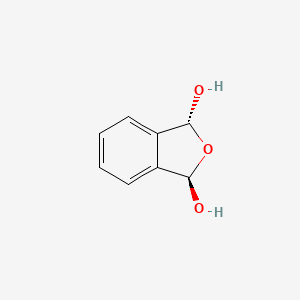
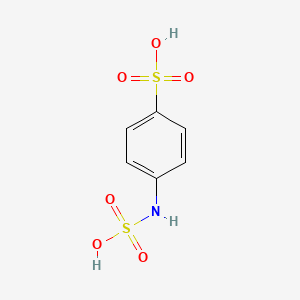
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
